![molecular formula C12H13NO3S B1420023 4-Ethoxynaphthalene-1-sulfonamide CAS No. 861092-30-0](/img/structure/B1420023.png)
4-Ethoxynaphthalene-1-sulfonamide
Overview
Description
4-Ethoxynaphthalene-1-sulfonamide is a chemical compound with the molecular formula C12H13NO3S . It is a type of sulfonamide, a group of compounds known for their various applications in medicine and other fields .
Physical And Chemical Properties Analysis
4-Ethoxynaphthalene-1-sulfonamide has a molecular weight of 251.3 and a predicted density of 1.302±0.06 g/cm3 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Drug Design and Discovery
4-Ethoxynaphthalene-1-sulfonamide: plays a significant role in the pharmaceutical industry as a building block in medical chemistry. Its structural features make it a valuable compound in the design and discovery of new drugs, particularly due to its ability to interact with various biological targets .
Agrochemical Development
In agrochemistry, sulfonamides such as 4-Ethoxynaphthalene-1-sulfonamide are utilized to create compounds that can act as herbicides, pesticides, or fungicides. Their effectiveness in controlling pests and diseases in crops makes them an essential component in agricultural research .
Polymer Chemistry
Sulfonamides are known to be used in polymer chemistry to enhance the properties of polymers4-Ethoxynaphthalene-1-sulfonamide could be involved in the synthesis of polymers with improved thermal stability, mechanical strength, and chemical resistance .
Environmental Monitoring
The compound has potential applications in environmental monitoring, particularly in the detection of sulfonamide residues in water and food. This is crucial for ensuring the safety and compliance of food products with health regulations .
Computational Chemistry
In computational studies, 4-Ethoxynaphthalene-1-sulfonamide can be used to model interactions with biological molecules or to understand its behavior in different chemical environments. This aids in predicting the properties and reactivity of the compound .
Synthesis of Novel Compounds
The synthesis of novel sulfonamide compounds, including 4-Ethoxynaphthalene-1-sulfonamide , is an area of active research. These compounds can form the basis for developing new materials with unique properties for various industrial applications .
Future Directions
While specific future directions for 4-Ethoxynaphthalene-1-sulfonamide are not mentioned in the search results, the field of synthetic chemistry, including the synthesis of sulfonamides, continues to evolve and expand . Future research may focus on improving synthetic efficiencies, reducing environmental impact, and exploring new applications .
Mechanism of Action
Target of Action
The primary target of 4-Ethoxynaphthalene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .
Mode of Action
4-Ethoxynaphthalene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, 4-Ethoxynaphthalene-1-sulfonamide prevents the synthesis of folic acid, which is essential for bacterial DNA synthesis .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 4-Ethoxynaphthalene-1-sulfonamide affects the folic acid synthesis pathway . This disruption leads to a decrease in the production of nucleic acids, such as DNA or RNA, which are vital for bacterial replication . As a result, the bacterial growth is halted .
Pharmacokinetics
It is known that sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of 4-Ethoxynaphthalene-1-sulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, 4-Ethoxynaphthalene-1-sulfonamide effectively halts the replication of bacteria .
Action Environment
The action, efficacy, and stability of 4-Ethoxynaphthalene-1-sulfonamide can be influenced by various environmental factors. It’s important to note that the effectiveness of sulfonamides can be influenced by factors such as pH levels, presence of organic matter, and temperature .
properties
IUPAC Name |
4-ethoxynaphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOCTKNVWWZVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxynaphthalene-1-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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